

OSI-930 in vitro cell proliferation assay protocol

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Compound Focus: **Osi-930**

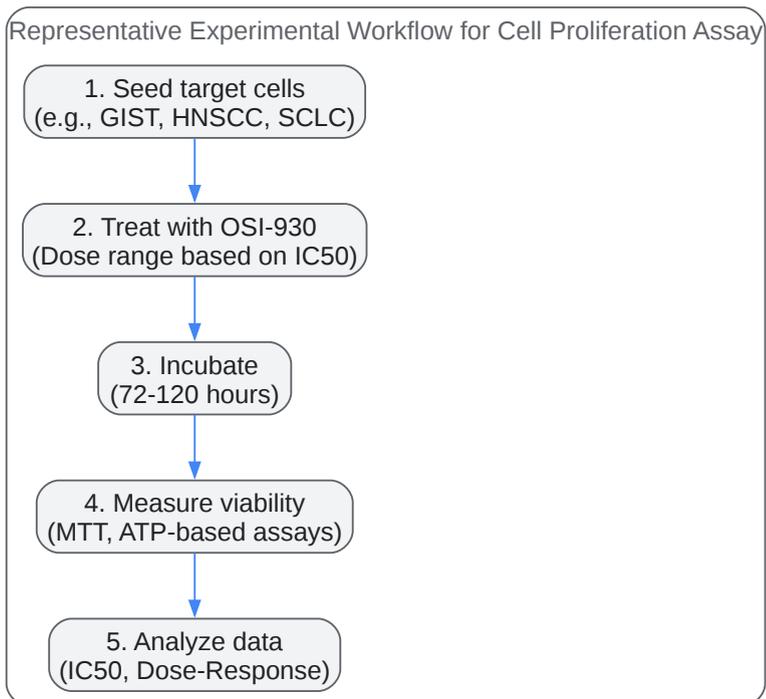
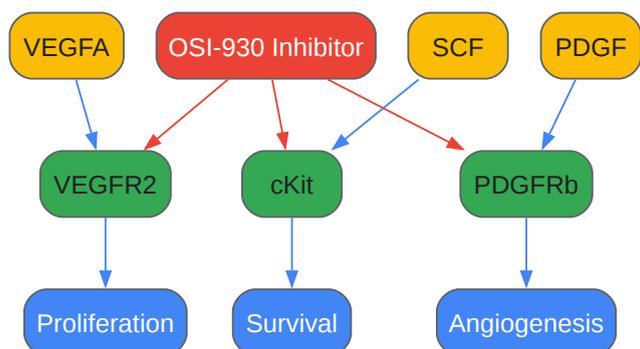
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Mechanism of Action & Signaling Pathway

OSI-930 predominantly targets vascular endothelial growth factor receptor (VEGFR-2/KDR), c-Kit, and platelet-derived growth factor receptor (PDGFR- β) [1] [2] [3]. The following diagram illustrates the signaling pathways inhibited by **OSI-930** and a general workflow for assessing its anti-proliferative effects.



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Evidence of Anti-Proliferative Activity

While a full protocol is not provided, published research describes the anti-proliferative effects of **OSI-930** and the context in which cell-based assays were performed.

Cellular Potency and Targets: In preclinical studies, **OSI-930** inhibited c-Kit and VEGFR-2 phosphorylation in cellular assays with IC50 values in the low nanomolar range [3]. The table below summarizes key potency data.

Target	Cellular Assay (IC50)	Signaling Pathway Impact
c-Kit	4 - 80 nM [3]	Blocks cell survival and proliferation in cancers driven by c-Kit mutations (e.g., GIST) [1] [2].
VEGFR-2 (KDR)	6 - 9 nM [3]	Inhibits angiogenesis by blocking VEGF-driven endothelial cell proliferation [2] [3].
PDGFR- β	Information not fully specified	Impacts tumor stroma and vascular function [1].

Efficacy in Preclinical Models: **OSI-930** demonstrated broad efficacy, causing tumor regression or growth inhibition in various human xenograft models, which implies a direct anti-proliferative and/or pro-apoptotic effect on cancer cells [1] [3]. The models included:

- **Gastrointestinal Stromal Tumors (GIST):** Efficacy linked to its potent inhibition of c-Kit [1] [3].
- **Other Solid Tumors:** Activity was also shown in models of glioblastoma, squamous cell carcinoma of the head and neck, and small cell lung cancer, among others [1].

Synergistic Combinations: Recent research highlights that **OSI-930** can act synergistically with other agents. For instance, in triple-negative breast cancer (TNBC) models, **OSI-930** showed synergistic efficacy when combined with NCK, a small-molecule inhibitor of BAD-Ser99 phosphorylation, leading to reduced cell viability and increased apoptosis [4].

Guidance for Protocol Design

Based on standard practices for tyrosine kinase inhibitors and the context from these studies, here is a framework you can adapt to design your own *in vitro* proliferation assay with **OSI-930**:

- **Cell Line Selection:** Choose cell lines relevant to **OSI-930**'s known targets.
 - **c-Kit dependent lines:** GIST-T1, HMC-1.1, or HMC-1.2 mast cell leukemia lines [3].
 - **VEGFR-2 dependent lines:** Human Umbilical Vein Endothelial Cells (HUVECs) for anti-angiogenesis studies [3].
 - **Other solid tumor lines:** Models of colorectal, renal, head and neck, and non-small cell lung cancers have shown sensitivity in preclinical studies [1] [2].

- **Dosing Strategy:** The phase I trial established a maximum tolerated dose of 500 mg twice daily in humans [1]. For *in vitro* work, a dose-response curve is essential. Preclinical studies suggest starting with a range from low nanomolar (e.g., 1-10 nM) up to micromolar concentrations (e.g., 10 μ M) to establish an IC₅₀ [3]. The drug is typically dissolved in DMSO for *in vitro* use, with a final DMSO concentration not exceeding 0.1-0.5% [3].
- **Assay Duration and Readout:** A common incubation period for such assays is 72 to 120 hours. Cell viability and proliferation can be measured using standard colorimetric (e.g., MTT) or luminescent (e.g., ATP-based) assays [4].

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References

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